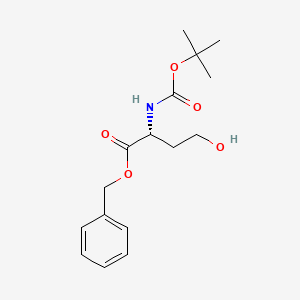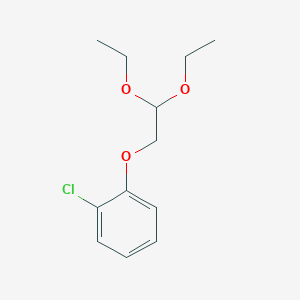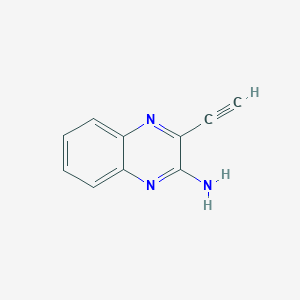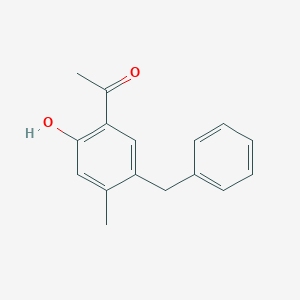
Boc-D-Homoser-Obzl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-Homoser-Obzl is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester group, which are used to protect functional groups during chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Homoser-Obzl typically involves the protection of the amino group of D-homoserine with a Boc group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection and benzyl alcohol in the presence of a catalyst for esterification . The reactions are usually carried out under mild conditions to prevent the decomposition of the protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
Boc-D-Homoser-Obzl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid or HCl in methanol.
Ester Hydrolysis: Hydrolysis of the benzyl ester group to yield the corresponding carboxylic acid.
Substitution Reactions: Nucleophilic substitution reactions involving the amino group after deprotection.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or oxalyl chloride in methanol.
Ester Hydrolysis: Aqueous sodium hydroxide or other basic conditions.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products Formed
Deprotected Amino Acid: After removal of the Boc group.
Carboxylic Acid: After hydrolysis of the benzyl ester group.
Substituted Amino Acid Derivatives: After nucleophilic substitution reactions.
科学的研究の応用
Boc-D-Homoser-Obzl is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Boc-D-Homoser-Obzl involves the protection of functional groups during chemical reactions. The Boc group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group . These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules .
類似化合物との比較
Similar Compounds
Uniqueness
Boc-D-Homoser-Obzl is unique due to the presence of the D-homoserine backbone, which provides distinct stereochemistry compared to other similar compounds. This unique structure allows for specific interactions in biological systems and makes it a valuable intermediate in the synthesis of peptides and other biologically active molecules .
特性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC名 |
benzyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
InChIキー |
YQTGYJUMDNISEP-CYBMUJFWSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylate](/img/structure/B1642205.png)





![[(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate](/img/structure/B1642218.png)




![1-[6-(Dimethylamino)-3-pyridinyl]ethanone](/img/structure/B1642230.png)

